molecular formula C21H16F4N2O4 B2436422 Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-44-3

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2436422
CAS RN: 899943-44-3
M. Wt: 436.363
InChI Key: HYEBGPRCWWSHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H16F4N2O4 and its molecular weight is 436.363. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on compounds with complex structures often focuses on their metabolism and pharmacokinetics within the human body. For example, studies on γ-Aminobutyric Acid Type A Receptor Partial Agonists explore their metabolism, indicating a significant interest in understanding how such compounds are processed by the body, including the pathways of oxidative deamination and the involvement of monoamine oxidase-B in the metabolism process (Shaffer et al., 2008).

Anticancer Drug Research

Compounds are also studied for their potential anticancer properties. Research on novel oral anticancer drugs, like S-1, which is based on the biochemical modulation of 5-fluorouracil, highlights the ongoing search for more effective and tolerable treatments for conditions such as advanced gastric cancer (Sakata et al., 1998).

Biomarker Analysis

Investigations into the biomarkers of diseases, such as schizophrenia, through the analysis of oxidative stress markers in breath samples, exemplify the application of chemical analysis in diagnosing and understanding psychiatric conditions (Popa et al., 2015).

Toxicology and Safety Evaluation

Toxicological studies, such as those assessing the effects of benzocaine, help in understanding the safety profiles of compounds used in medical and industrial settings. This includes evaluating potential risks, such as methemoglobinemia, associated with their use (Kuschner et al., 2000).

Environmental and Occupational Health

Research extends to the environmental and occupational health impacts of chemical exposure, such as the study on ethyl tert-butyl ether (ETBE) exposure among volunteers, contributing to the understanding of its acute effects and toxicokinetics (Nihlen et al., 1998).

properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-[[4-(trifluoromethyl)phenyl]methoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4N2O4/c1-2-30-20(29)19-17(31-12-13-3-5-14(6-4-13)21(23,24)25)11-18(28)27(26-19)16-9-7-15(22)8-10-16/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEBGPRCWWSHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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